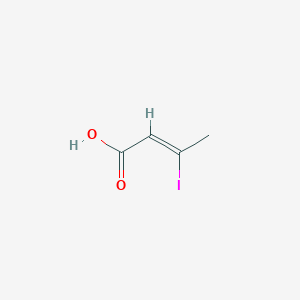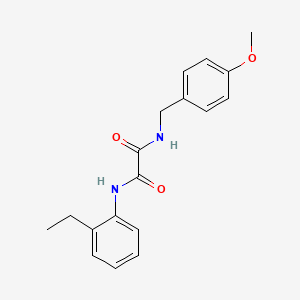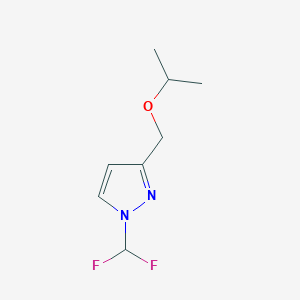
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride, commonly known as BDP, is a chemical compound used in scientific research. It is a selective beta-2 adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Cardioselective Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which share a structural resemblance with the subject compound. These compounds were evaluated for their affinity to beta 1- and beta 2-adrenoceptors, highlighting their potential as cardioselective beta-adrenoceptor blocking agents. This suggests possible applications in cardiovascular research and drug development (Rzeszotarski et al., 1979).
Synthesis of Mexiletine Analogs
Xia et al. (1984) conducted a study on derivatives related to 1-(2,6-dimethylphenoxy)amino-propane, synthesizing various phenoxy-aminopropane derivatives. Some of these compounds demonstrated significant effects on reducing heart rate in isolated toad hearts and exhibited anticonvulsant activity. This research contributes to understanding the pharmacological properties of similar compounds in cardiac and neurological applications (Xia et al., 1984).
Conformational Analyses in Different Environments
Nitek et al. (2020) analyzed the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the free base and hydrochloride forms. This study provides insights into the structural properties of these compounds in various forms, which is crucial for their potential applications in material science or as pharmaceutical intermediates (Nitek et al., 2020).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) explored the antimicrobial and antioxidant activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally similar to the compound . The study's findings on antimicrobial and antioxidant activities can be relevant in the development of new therapeutic agents or in studies related to oxidative stress (Čižmáriková et al., 2020).
Allosteric Modulators of GABA B Receptors
Kerr et al. (2007) synthesized derivatives of 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol for evaluation as allosteric modulators of GABAB receptors. This research is significant for neurological studies, especially those focusing on neurotransmission and the potential treatment of neurological disorders (Kerr et al., 2007).
properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-16-8-9-20(17(2)12-16)24-15-19(23)14-21(10-11-22)13-18-6-4-3-5-7-18;/h3-9,12,19,22-23H,10-11,13-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAKQTZXVLUWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(CCO)CC2=CC=CC=C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)


![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)

![(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2679831.png)

![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)
